

An In-depth Technical Guide to Immobilized Metal Affinity Chromatography (IMAC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexa-His

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Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used method for purifying recombinant proteins. This technique leverages the specific interaction between certain amino acid residues, most notably histidine, and chelated transition metal ions. This guide provides a comprehensive overview of the core principles of IMAC, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.

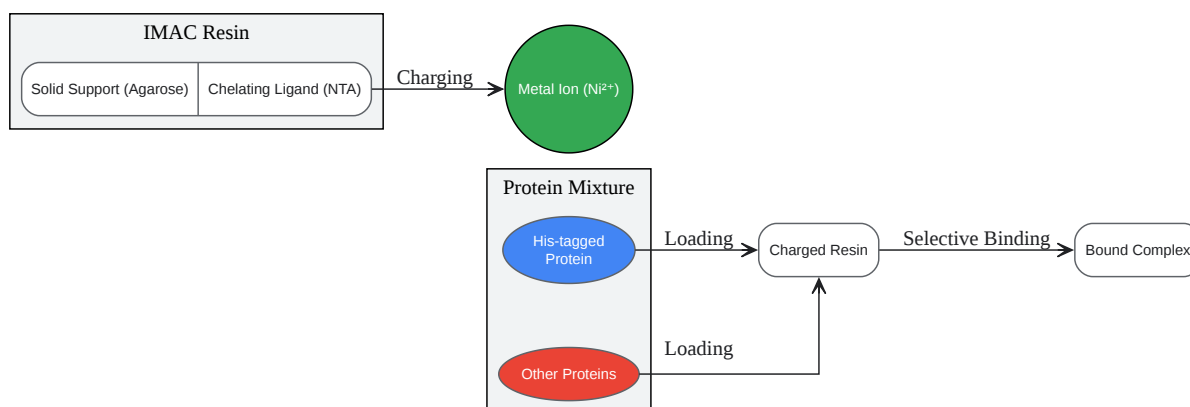
Core Principles of IMAC

IMAC separates proteins based on the affinity of surface-exposed amino acid side chains for metal ions. The most common application involves the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag).^{[1][2][3]} The His-tag, typically consisting of six to ten consecutive histidine residues, is added to the N- or C-terminus of the protein of interest.^{[2][4]}

The process relies on three key components:

- A solid support matrix: Typically beaded agarose or magnetic beads.
- A chelating ligand: Covalently attached to the matrix. Common ligands include nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA).
- Divalent metal ions: Such as nickel (Ni^{2+}), cobalt (Co^{2+}), copper (Cu^{2+}), or zinc (Zn^{2+}), which are immobilized on the matrix via the chelating ligand.

At a near-neutral pH (around 7.0-8.0), the imidazole rings of the histidine residues in the His-tag become deprotonated and can form coordination bonds with the immobilized metal ions, leading to the selective binding of the His-tagged protein to the resin. Unbound proteins are washed away, and the purified His-tagged protein is then eluted from the column.



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Caption: The basic principle of Immobilized Metal Affinity Chromatography.

Comparison of Common IMAC Systems

The choice of metal ion can significantly impact the purity and yield of the purified protein. Nickel (Ni^{2+}) and Cobalt (Co^{2+}) are the most commonly used ions. Ni-NTA resins generally offer a higher binding capacity, while Co-based resins, such as TALON, often provide higher purity due to their greater specificity for His-tags.

Feature	Ni-NTA Resin	Co-TALON Resin	Reference(s)
Binding Affinity	Higher	Lower	
Specificity	Lower	Higher	
Binding Capacity	Higher (e.g., 183.5 µg/mL for rhEPO)	Lower (e.g., 38.7 µg/mL for rhEPO)	
Purity of Eluted Protein	Good, but may require additional cleanup	Generally higher, with fewer contaminants	
Typical Use Case	High yield purification	High purity purification	

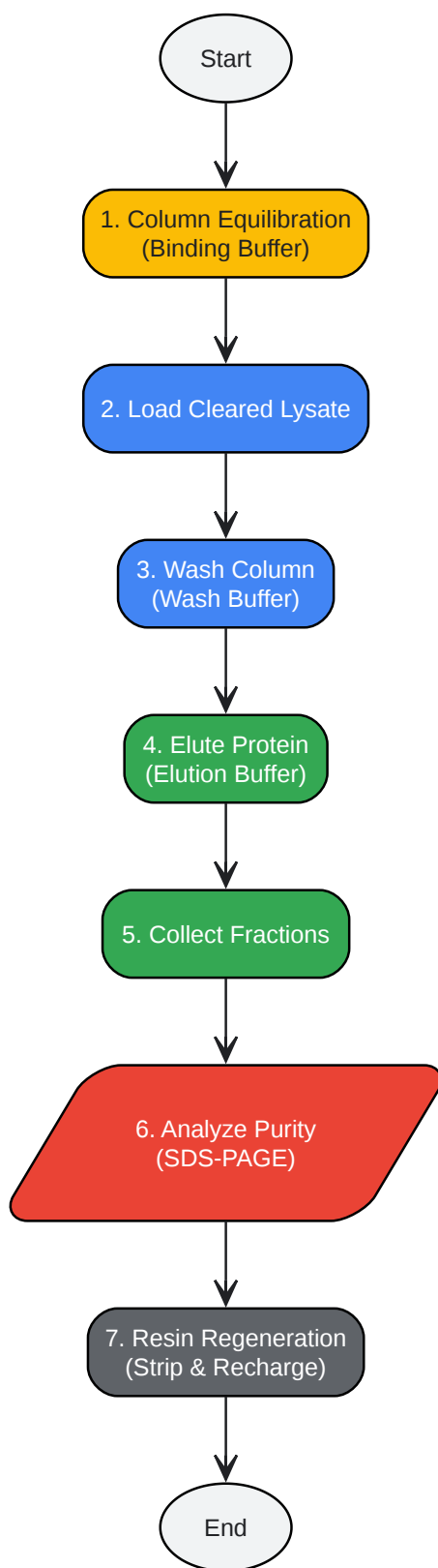
Detailed Experimental Protocol

This protocol provides a general workflow for purifying a His-tagged protein under native conditions. Optimization may be required depending on the specific protein and expression system.

1. Buffer Preparation

- Lysis/Binding Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 10-20 mM imidazole, pH 8.0. The low concentration of imidazole helps to reduce non-specific binding of contaminating proteins.
- Wash Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 20-50 mM imidazole, pH 8.0. A slightly higher imidazole concentration is used to remove weakly bound contaminants.
- Elution Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 250-500 mM imidazole, pH 8.0. The high concentration of imidazole competes with the His-tag for binding to the metal ions, thus eluting the target protein.
- Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0.
- Recharging Solution: 100 mM NiSO₄ or CoCl₂.

2. IMAC Workflow



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Caption: A typical experimental workflow for IMAC protein purification.

Methodology:

- Step 1: Column Preparation and Equilibration:
 - Pack the IMAC resin into a suitable chromatography column.
 - Wash the column with 5-10 column volumes (CV) of sterile, deionized water.
 - Equilibrate the column with 5-10 CV of Binding Buffer.
- Step 2: Sample Loading:
 - Prepare the cell lysate containing the His-tagged protein. Ensure the lysate is clarified by centrifugation or filtration to remove cellular debris.
 - Load the cleared lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.
- Step 3: Washing:
 - Wash the column with 10-20 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the UV absorbance (at 280 nm) of the flow-through until it returns to baseline.
- Step 4: Elution:
 - Elute the bound His-tagged protein by applying the Elution Buffer to the column. Elution can be performed in a single step or using a linear gradient of increasing imidazole concentration for higher resolution.
 - Collect fractions of the eluate.
- Step 5: Analysis:
 - Analyze the collected fractions for protein content and purity using methods such as SDS-PAGE and Bradford protein assay.

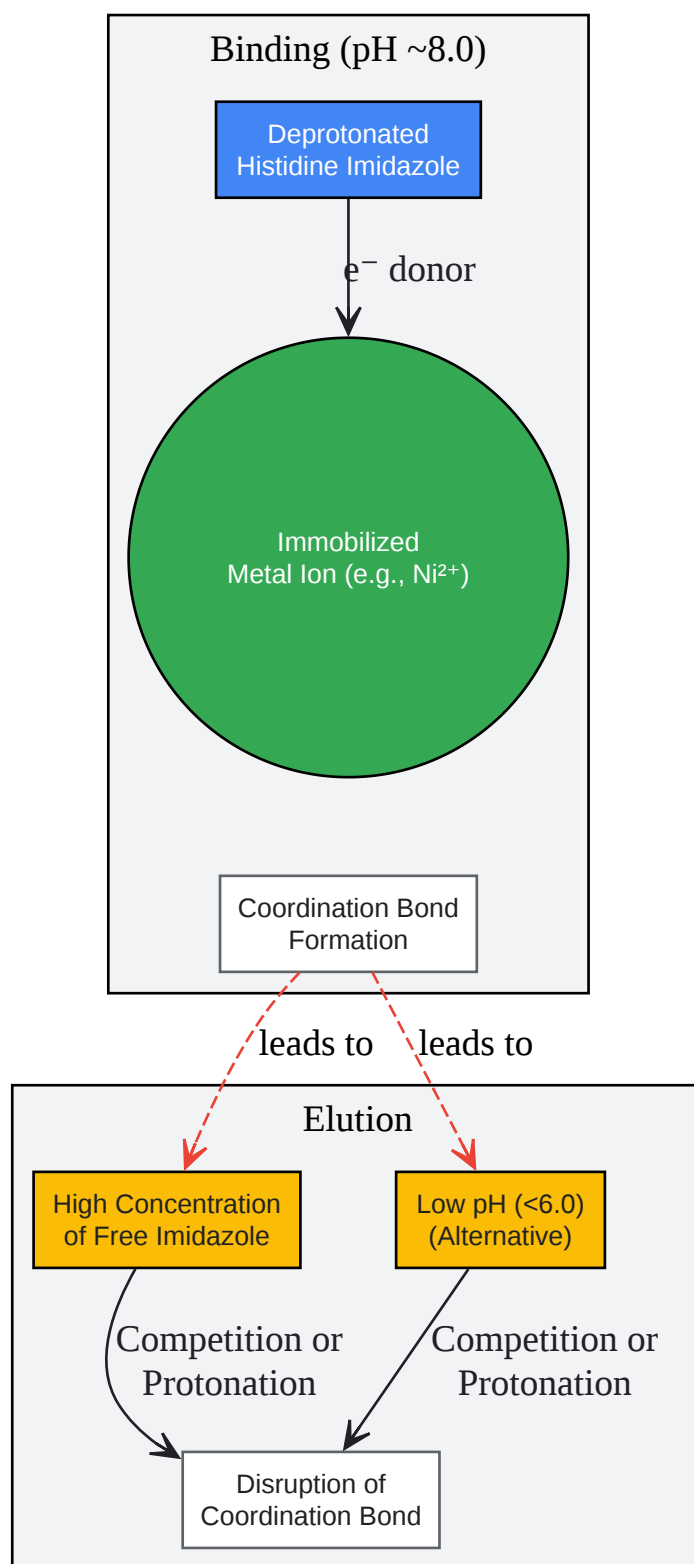
3. Resin Regeneration and Storage

IMAC resins can be regenerated and reused multiple times.

- Step 1: Stripping: Wash the column with 5-10 CV of Stripping Buffer to remove the metal ions.
- Step 2: Washing: Wash the column with 10 CV of deionized water.
- Step 3: Recharging: Load the column with 2 CV of the Recharging Solution (e.g., 100 mM NiSO_4).
- Step 4: Re-equilibration: Wash with 5 CV of Binding Buffer.
- Storage: For long-term storage, the resin should be washed with 20% ethanol and stored at 4°C.

Logical Relationships in IMAC

The core of IMAC is the reversible coordination chemistry between the imidazole side chains of histidine and the immobilized metal ion.



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Caption: Logical relationship of binding and elution mechanisms in IMAC.

This guide provides a foundational understanding of Immobilized Metal Affinity Chromatography. For specific applications, further optimization of buffer conditions, choice of metal ion, and elution strategy is often necessary to achieve the desired purity and yield.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Immobilized Metal Affinity Chromatography (IMAC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549902#basic-understanding-of-immobilized-metal-affinity-chromatography-imac]

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